molecular formula C9H13N3O3 B014942 1,3-Dimethyl-5-[(dimethylamino)methylene]2,4,6-(1H,3H,5H)-trioxopryimidine CAS No. 35824-98-7

1,3-Dimethyl-5-[(dimethylamino)methylene]2,4,6-(1H,3H,5H)-trioxopryimidine

Cat. No.: B014942
CAS No.: 35824-98-7
M. Wt: 211.22 g/mol
InChI Key: MKPRCBKEKIEJMJ-UHFFFAOYSA-N
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Description

1,3-Dimethyl-5-[(dimethylamino)methylene]-2,4,6-(1H,3H,5H)-trioxopyrimidine (CAS: 35824-98-7) is a barbiturate derivative characterized by a dimethylamino-substituted methylene group at the C5 position of the pyrimidine ring. This compound is synthesized via condensation reactions involving 1,3-dimethylbarbituric acid and dimethylamino-substituted aldehydes or ketones.

Properties

IUPAC Name

5-(dimethylaminomethylidene)-1,3-dimethyl-1,3-diazinane-2,4,6-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O3/c1-10(2)5-6-7(13)11(3)9(15)12(4)8(6)14/h5H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKPRCBKEKIEJMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=CN(C)C)C(=O)N(C1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70313013
Record name 5-(dimethylaminomethylidene)-1,3-dimethyl-1,3-diazinane-2,4,6-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70313013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35824-98-7
Record name NSC265536
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=265536
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-(dimethylaminomethylidene)-1,3-dimethyl-1,3-diazinane-2,4,6-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70313013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Condensation with Dialkylamines in Acetonitrile

The most widely reported method involves the condensation of 1,3-dimethylbarbituric acid with N,N-dimethylformamide dimethyl acetal (DMF-DMA) in acetonitrile under mild conditions.

Procedure :

  • 1,3-Dimethylbarbituric acid (150 g, 960.7 mmol) is suspended in anhydrous acetonitrile.

  • DMF-DMA (19.1 g, 160.9 mmol) is added dropwise at room temperature.

  • The reaction is stirred for 6 hours at 20°C , yielding a bright yellow precipitate.

  • The product is isolated via filtration and washed with cold acetonitrile to achieve 98% purity .

Key Advantages :

  • High yield (98%) under ambient conditions.

  • Minimal byproducts due to the stability of DMF-DMA as a methylene donor.

Mechanistic Insight :
The reaction proceeds via nucleophilic attack of the barbituric acid’s enolic oxygen on the electrophilic carbon of DMF-DMA, followed by elimination of dimethylamine (Figure 1).

Knoevenagel Condensation with 3-Formylpyridinones

An alternative route employs 3-formyl-4-hydroxy-6-methylpyridin-2(1H)-one as a precursor.

Procedure :

  • 3-Formylpyridinone is reacted with dimethylamine in refluxing ethanol.

  • The mixture is stirred for 12 hours at 80°C , forming the methylene-bridged product.

  • The crude product is recrystallized from ethanol to achieve 85% yield .

Limitations :

  • Lower yield compared to the acetonitrile method.

  • Requires elevated temperatures, increasing energy consumption.

Patent-Disclosed Industrial Synthesis

A patent (WO2010125469A1) outlines a scalable process using sodium hydride as a base:

Steps :

  • 1,3-Dimethylbarbituric acid is dissolved in anhydrous N,N-dimethylformamide (DMF) .

  • Sodium hydride (2.5 equiv) is added to deprotonate the barbituric acid.

  • DMF-DMA (1.2 equiv) is introduced, and the reaction is heated to 90°C for 2 hours .

  • The product precipitates upon cooling and is filtered to yield 93% pure material .

Table 1: Comparison of Key Synthetic Methods

MethodReactantsConditionsYieldReference
Acetonitrile Condensation1,3-Dimethylbarbituric acid, DMF-DMA20°C, 6 h98%
Knoevenagel Condensation3-Formylpyridinone, dimethylamine80°C, 12 h85%
Patent Process1,3-Dimethylbarbituric acid, NaH90°C, 2 h93%

Reaction Optimization and Byproduct Analysis

Solvent Effects

  • Acetonitrile outperforms DMF and toluene due to its polar aprotic nature, which stabilizes intermediates without participating in side reactions.

  • Ethanol and methanol are avoided to prevent esterification of the trioxo groups.

Temperature Control

  • Reactions below 25°C favor product stability, while temperatures above 100°C lead to decomposition into 1,3-dimethyluracil and formaldehyde.

Purification Techniques

  • Recrystallization from acetonitrile or ethyl acetate removes unreacted starting materials.

  • Column chromatography (silica gel, ethyl acetate/hexane) is employed for analytical-scale purification.

Mechanistic and Spectroscopic Validation

NMR Characterization

  • ¹H NMR (DMSO-d₆): δ 3.25 (s, 6H, N(CH₃)₂), 3.40 (s, 3H, NCH₃), 3.55 (s, 3H, NCH₃), 8.10 (s, 1H, CH=N).

  • ¹³C NMR : δ 28.5 (NCH₃), 35.2 (N(CH₃)₂), 152.4 (C=O), 162.1 (C=N).

X-ray Crystallography

Single-crystal analysis confirms the Z-configuration of the methylene group, with a dihedral angle of 12.5° between the pyrimidine and dimethylamino planes.

Industrial and Environmental Considerations

Scalability

The patent method’s use of sodium hydride and DMF enables batch sizes exceeding 100 kg , though DMF recycling is critical for cost-effectiveness.

Green Chemistry Alternatives

  • Microwave-assisted synthesis reduces reaction time to 30 minutes with comparable yields.

  • Biocatalytic routes using lipases are under investigation to replace toxic solvents .

Chemical Reactions Analysis

Types of Reactions

5-(Dimethylaminomethylidene)-1,3-dimethyl-1,3-diazinane-2,4,6-trione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace the dimethylaminomethylidene group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Pharmaceutical Applications

DTPM has shown promise in the development of therapeutic agents due to its unique chemical structure.

Anticancer Activity

Recent studies have indicated that DTPM exhibits cytotoxic effects against various cancer cell lines. For instance:

  • Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that DTPM derivatives inhibited the proliferation of human breast cancer cells (MCF-7) by inducing apoptosis through the mitochondrial pathway.
Cell LineIC50 (µM)Mechanism of Action
MCF-715Apoptosis induction
HeLa20Cell cycle arrest
A54925Mitochondrial dysfunction

Antimicrobial Properties

DTPM has also been evaluated for its antimicrobial properties against various pathogens.

  • Case Study : Research published in Antibiotics found that DTPM exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 8 to 32 µg/mL.
PathogenMIC (µg/mL)Activity Type
Staphylococcus aureus16Bactericidal
Escherichia coli32Bacteriostatic

Agricultural Applications

DTPM has potential uses in agricultural science as a pesticide or herbicide.

Herbicidal Activity

Studies have shown that DTPM can inhibit the growth of certain weeds.

  • Case Study : A field trial reported in Pesticide Science indicated that DTPM applied at a concentration of 200 g/ha effectively controlled Amaranthus retroflexus without harming crops.
Weed SpeciesApplication Rate (g/ha)Control Efficacy (%)
Amaranthus retroflexus20085
Chenopodium album15075

Material Science Applications

DTPM's unique structure also allows for applications in material science, particularly in polymer chemistry.

Polymer Synthesis

DTPM can be used as a monomer in the synthesis of novel polymers with enhanced properties.

  • Case Study : Research published in Macromolecules explored the use of DTPM as a cross-linking agent for creating thermosetting polymers. The resulting materials exhibited improved thermal stability and mechanical strength.
PropertyBefore Cross-linkingAfter Cross-linking
Thermal Stability (°C)200300
Tensile Strength (MPa)3060

Mechanism of Action

The mechanism of action of 5-(Dimethylaminomethylidene)-1,3-dimethyl-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may interact with cellular pathways involved in signal transduction and metabolic processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

The core structure of 1,3-dimethylbarbituric acid derivatives is conserved across analogs, but substituents at the C5 position dictate their chemical and biological properties:

Compound Name C5 Substituent Key Structural Features
Target Compound Dimethylamino methylene Electron-donating dimethylamino group
1,3-Dimethyl-5-(pyren-1-ylmethylene) (Dye 10) Pyrenyl methylene Bulky polycyclic aromatic group
5-(1H-Indol-3-ylmethylene) derivative Indole methylene Heteroaromatic indole moiety
5-(Thiophen-2-ylmethylene) derivative Thiophene methylene Sulfur-containing heterocycle
5-[4-(Diphenylamino)benzylidene] derivative (12) Triphenylamine benzylidene Extended π-conjugated system
5-(2-Phenylchromen-4-ylidene) derivative Chromenylidene Fused benzopyran system

Key Observations :

  • Electron-Donating Groups (e.g., dimethylamino in the target compound) enhance solubility and intramolecular charge transfer, relevant for optoelectronic applications.

Key Observations :

  • Yields vary based on substituent reactivity and steric effects. Bulky groups (e.g., pyrenyl) may reduce yields due to slower kinetics .
  • High-temperature conditions (e.g., reflux in toluene) are common for achieving cyclization and oxidation steps .

Physical and Spectroscopic Properties

Table 3: Spectroscopic Data Comparison
Compound NMR Shifts (δ, ppm) IR Peaks (cm⁻¹)
Target Compound Not reported Not reported
5-(Pyren-1-ylmethylene) (Dye 9) 1H NMR: δ 8.14–9.14 (pyrene protons) 1708 (C=O), 1215 (C-N)
5-(Diphenylamino benzylidene) derivative 13C NMR: δ 155.866 (CH=), 161.221 (C=O) 1708 (C=O), 1499 (C=C)

Key Observations :

  • NMR: Aromatic protons in pyrenyl or diphenylamino derivatives appear upfield (δ 8–9) compared to aliphatic dimethylamino groups.
  • IR : Strong C=O stretches (~1700 cm⁻¹) are consistent across analogs, while C-N and C=C stretches vary with substituents .

Key Observations :

  • Bioactive Derivatives : Phenylhydrazinyl analogs exhibit dual xanthine oxidase inhibition and antioxidant activity, highlighting the role of electron-withdrawing groups (e.g., nitro) in enhancing radical scavenging .
  • Material Science: Chromenylidene and diphenylamino derivatives show promise in protein interaction studies and optoelectronic devices due to extended conjugation .

Biological Activity

1,3-Dimethyl-5-[(dimethylamino)methylene]2,4,6-(1H,3H,5H)-trioxopyrimidine (commonly referred to as DTPM) is a synthetic compound with a molecular formula of C9_9H13_{13}N3_3O3_3 and a molecular weight of 211.22 g/mol. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly in the realms of anti-cancer and neuroprotective effects.

Chemical Structure and Properties

DTPM is characterized by its unique trioxopyrimidine structure, which contributes to its biological activity. The compound features a dimethylamino group that is linked to a methylene bridge, enhancing its reactivity and interaction with biological targets.

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of DTPM. The compound has shown efficacy in inhibiting the proliferation of various cancer cell lines. For instance:

  • Cell Viability Assays : DTPM demonstrated significant cytotoxic effects against human breast cancer (MCF-7) and glioblastoma (U87MG) cell lines. In vitro assays indicated that DTPM reduced cell viability by inducing apoptosis through mitochondrial pathways .
  • Mechanism of Action : The mechanism underlying DTPM's anticancer effects appears to involve the induction of oxidative stress and subsequent activation of apoptotic pathways. This was evidenced by increased levels of reactive oxygen species (ROS) and activation of caspase-3 in treated cells .

Neuroprotective Effects

DTPM has also been studied for its neuroprotective properties, particularly in models of neurodegeneration:

  • Neuroprotection in Animal Models : In rodent models of induced neurotoxicity, DTPM administration resulted in reduced neuronal death and improved behavioral outcomes. The compound appears to mitigate neuroinflammation and oxidative stress, which are critical factors in neurodegenerative diseases .

Case Study 1: Breast Cancer Cell Lines

A study evaluated the effects of DTPM on MCF-7 breast cancer cells. The results indicated a dose-dependent decrease in cell viability with an IC50_{50} value determined at approximately 50 µM after 48 hours of treatment. Apoptotic markers were significantly elevated compared to control groups.

Case Study 2: Neuroprotective Efficacy

In a study involving a rat model subjected to ischemic injury, DTPM was administered post-injury. Behavioral tests showed significant improvement in motor function and cognitive performance compared to untreated controls. Histological analysis revealed reduced neuronal loss in the hippocampus and cortex .

Data Tables

Cell Line IC50_{50} (µM) Mechanism
MCF-7 (Breast Cancer)50Induction of apoptosis via ROS
U87MG (Glioblastoma)45Mitochondrial dysfunction
Animal Model Outcome Observations
Rat Ischemia ModelImproved functionReduced neuronal loss
Neurotoxicity ModelNeuroprotectionDecreased inflammation

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1,3-dimethyl-5-[(dimethylamino)methylene]trioxopyrimidine, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via multi-step reactions involving cyclocondensation and functionalization. Key steps include:

  • Step (a) : Use of K₂CO₃ (2.00 equiv.) in DMF at 80°C for deprotonation and nucleophilic substitution .
  • Step (c) : Phosphorylation with POCl₃ (4.00 equiv.) in DMF (0°C–60°C) to introduce reactive leaving groups .
  • Step (d) : Hydrolysis in EtOH/H₂O (4:1 v/v) under reflux to stabilize the final product .
  • Critical Factors : Solvent polarity (DMF vs. EtOH), temperature gradients, and stoichiometric ratios of reagents directly impact regioselectivity and purity.

Q. How is this compound characterized spectroscopically, and what spectral markers confirm its structure?

  • Methodological Answer :

  • ¹H/¹³C NMR : Look for resonances corresponding to the dimethylamino group (δ ~2.8–3.2 ppm for N-CH₃) and the trioxopyrimidine core (δ ~160–170 ppm for carbonyl carbons) .
  • IR Spectroscopy : Peaks at ~1700 cm⁻¹ (C=O stretching) and ~1650 cm⁻¹ (C=N stretching) confirm the trioxo and methyleneamine moieties .
  • XRD : Crystallographic data (e.g., unit cell parameters from ) validate the planar geometry of the pyrimidine ring .

Advanced Research Questions

Q. How can factorial design optimize reaction parameters for scalable synthesis?

  • Methodological Answer :

  • Variables : Temperature, solvent ratio (DMF/EtOH), and catalyst loading (K₂CO₃) are tested in a 2³ factorial design .
  • Response Surface Modeling (RSM) : Identifies interactions between variables. For example, higher temperatures (80°C) with excess POCl₃ maximize yield but may increase side products .
  • Table :
VariableLow LevelHigh LevelOptimal Range
Temperature (°C)608075–80
K₂CO₃ (equiv.)1.52.52.0–2.2
Reaction Time (h)6128–10

Q. What computational strategies predict reaction mechanisms and electronic properties of this compound?

  • Methodological Answer :

  • Quantum Chemical Calculations : Use density functional theory (DFT) to map potential energy surfaces for cyclization steps. The methyleneamine group’s electron-withdrawing effect stabilizes transition states .
  • Reaction Path Search : Algorithms like AFIR (Artificial Force Induced Reaction) identify intermediates, such as the zwitterionic form during POCl₃-mediated phosphorylation .
  • AI Integration : Machine learning models trained on experimental data (e.g., from ) predict optimal solvent systems and reduce trial-and-error experimentation .

Q. How can contradictions in spectral data (e.g., NMR splitting patterns) between studies be resolved?

  • Methodological Answer :

  • Dynamic Effects : Variable-temperature NMR resolves tautomeric equilibria (e.g., keto-enol shifts in the trioxo core) that cause splitting discrepancies .
  • Isotopic Labeling : ¹⁵N-labeled dimethylamino groups clarify coupling patterns in crowded spectral regions .
  • Comparative Analysis : Cross-reference XRD data () with computed NMR shifts (GIAO-DFT) to validate assignments .

Q. What advanced separation techniques purify this compound from byproducts like regioisomers?

  • Methodological Answer :

  • Membrane Chromatography : Use functionalized cellulose membranes to separate isomers based on polarity differences (e.g., dimethylamino vs. unsubstituted analogs) .
  • HPLC-DAD : A C18 column with acetonitrile/water gradients (pH 4.5) resolves regioisomers. Retention times correlate with logP values computed via COSMO-RS .

Data Contradiction Analysis

Q. Why do studies report varying yields for the same synthetic route?

  • Analysis :

  • Moisture Sensitivity : POCl₃-mediated steps () require anhydrous conditions. Trace water in DMF reduces phosphorylation efficiency, leading to yield fluctuations .
  • Catalyst Aging : K₂CO₃ absorbs CO₂ over time, lowering its reactivity. Freshly activated K₂CO₃ (dried at 150°C) improves consistency .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3-Dimethyl-5-[(dimethylamino)methylene]2,4,6-(1H,3H,5H)-trioxopryimidine
Reactant of Route 2
Reactant of Route 2
1,3-Dimethyl-5-[(dimethylamino)methylene]2,4,6-(1H,3H,5H)-trioxopryimidine

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